7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine is a heterocyclic compound that features a triazolopyrimidine core with a methoxyphenyl substituent
Mechanism of Action
Target of Action
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine skeleton have been shown to exhibit a wide range of biological activities . They have been used as bio-isosteres for purines, carboxylic acid, and N-acetylated lysine .
Mode of Action
It is known that [1,2,4]triazolo[1,5-a]pyrimidines interact with their targets through selective binding .
Biochemical Pathways
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine skeleton have been found to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Compounds with a [1,2,4]triazolo[1,5-a]pyrimidine skeleton have been found to exhibit a variety of biological activities, suggesting they may have multiple molecular and cellular effects .
Action Environment
It is known that factors such as uptake, translocation, and metabolism can play key roles in modulating the activity of compounds with a [1,2,4]triazolo[1,5-a]pyrimidine skeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with a triazolopyrimidine derivative in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, 7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique properties may contribute to the creation of new polymers, coatings, or other functional materials.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine
- 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole
- 4-[(E)-2-(4-methoxyphenyl)ethenyl]phenyl methyl ether
Uniqueness
Compared to similar compounds, this compound stands out due to its triazolopyrimidine core. This core imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule highlight its significance in scientific research and industrial applications.
Properties
IUPAC Name |
7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-20-12-6-3-10(4-7-12)2-5-11-8-9-16-14-17-13(15)18-19(11)14/h2-9H,1H3,(H2,15,18)/b5-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYKFXYXXVODHI-GORDUTHDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=NC3=NC(=NN23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC=NC3=NC(=NN23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.